3,3-Dimethyl-2-butanol-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O |

|---|---|

Molecular Weight |

115.25 g/mol |

IUPAC Name |

1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol |

InChI |

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3,2D3,3D3,4D3,5D |

InChI Key |

DFOXKPDFWGNLJU-GLTDRPPPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-2-butanol-d13: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 3,3-Dimethyl-2-butanol-d13. This deuterated analog of 3,3-dimethyl-2-butanol (also known as pinacolyl alcohol) serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification assays.

Chemical Properties and Structure

This compound is a stable, isotopically labeled compound where 13 hydrogen atoms have been replaced with deuterium. This substitution results in a significant mass shift, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart.

General Properties

| Property | Value | Reference |

| Chemical Name | 1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol | |

| Synonyms | Pinacolyl alcohol-d13 | |

| Molecular Formula | C₆HD₁₃O | |

| Molecular Weight | 115.25 g/mol | |

| CAS Number | Not available | |

| Appearance | Expected to be a clear, colorless liquid | [1] |

Physicochemical Properties (Estimated based on non-deuterated analog)

The physicochemical properties of this compound are expected to be very similar to those of the non-deuterated form, 3,3-Dimethyl-2-butanol.

| Property | Value (for 3,3-Dimethyl-2-butanol) | Reference |

| Melting Point | 5.6 °C | [2] |

| Boiling Point | 120.4 °C | [2] |

| Density | 0.8122 g/cm³ | [2] |

| Solubility in Water | 25 g/L | [2] |

Spectroscopic Data (Reference Data for 3,3-Dimethyl-2-butanol)

¹H NMR Spectrum (3,3-Dimethyl-2-butanol)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.89 | s | 9H | (CH ₃)₃C- |

| 1.08 | d | 3H | -CH(OH)CH ₃ |

| 1.63 | s | 1H | -CH (OH)CH₃ |

| 3.43-3.50 | q | 1H | -OH |

¹³C NMR Spectrum (3,3-Dimethyl-2-butanol)

| Chemical Shift (ppm) | Assignment |

| 17.89 | -CH(OH)C H₃ |

| 25.47 | (C H₃)₃C- |

| 34.92 | -C (CH₃)₃ |

| 75.58 | -C H(OH)CH₃ |

Mass Spectrum (3,3-Dimethyl-2-butanol)

The mass spectrum of the non-deuterated alcohol exhibits characteristic fragmentation patterns.[3] The molecular ion peak is often weak or absent.[3] Key fragments arise from alpha-cleavage, the loss of an alkyl radical adjacent to the oxygen atom.[3] For 3,3-Dimethyl-2-butanol, this would involve the loss of a methyl or tert-butyl group.

For this compound, the fragmentation pattern is expected to be analogous, with the m/z values of the fragments shifted according to the number of deuterium atoms they contain.

Synthesis of Deuterated Alcohols

The synthesis of deuterated alcohols can be achieved through various methods. One common approach involves the use of a deuterated Grignard reagent reacting with a deuterated ketone. For instance, the synthesis of deuterated tert-butanol has been reported via the Grignard reaction of deuterium methyl magnesium iodide with deuterium acetone.[4] A similar strategy could be employed for the synthesis of this compound. Another general method for the deuteration of alcohols involves a ruthenium-catalyzed "borrowing hydrogen" mechanism.[5]

Application as an Internal Standard in LC-MS

Deuterated compounds are considered the gold standard for internal standards in quantitative LC-MS analysis due to their similar chemical and physical properties to the analyte of interest.[6] This ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[7][8]

General Experimental Protocol for Use as an Internal Standard

The following provides a generalized workflow for the use of this compound as an internal standard in a typical LC-MS experiment.

Caption: General workflow for using this compound as an internal standard.

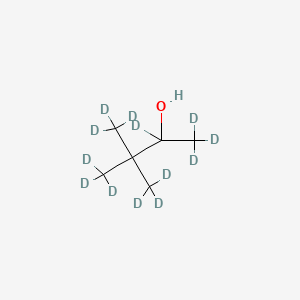

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Pinacolyl alcohol - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

Deconstructing the Certificate of Analysis for 3,3-Dimethyl-2-butanol-d13: A Technical Guide

For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. This guide provides an in-depth explanation of a representative Certificate of Analysis for 3,3-Dimethyl-2-butanol-d13, a deuterated analog of 3,3-Dimethyl-2-butanol. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

Representative Certificate of Analysis: this compound

| Product Information | |

| Product Name | This compound |

| Catalogue Number | DMB-013 |

| Lot Number | DMB013-25-001 |

| Molecular Formula | C₆HD₁₃O |

| Molecular Weight | 115.25 g/mol |

| CAS Number | Not Available (Non-deuterated: 464-07-3) |

| Storage | 2-8°C, Hygroscopic |

| Analytical Data | | | :--- | :--- | :--- | | Test | Specification | Result | | Appearance | Colorless to light yellow liquid | Conforms | | Chemical Purity (by GC-MS) | ≥ 98.0% | 99.2% | | Isotopic Enrichment (by ¹H NMR) | ≥ 98.0 atom % D | 99.5 atom % D | | Water Content (by Karl Fischer) | ≤ 0.5% | 0.12% | | Structure Confirmation | Conforms to structure | Conforms |

Quantitative Data Summary

The following table summarizes the key quantitative data from the Certificate of Analysis for easy comparison.

| Parameter | Method | Specification | Result |

| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98.0% | 99.2% |

| Isotopic Enrichment | Proton Nuclear Magnetic Resonance (¹H NMR) | ≥ 98.0 atom % D | 99.5 atom % D |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results presented in the CoA.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the percentage of this compound relative to other volatile organic impurities.

Methodology:

-

Sample Preparation: A dilute solution of the this compound lot is prepared in a high-purity volatile solvent (e.g., dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Separation: The sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the sample through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The total ion chromatogram (TIC) is generated, showing peaks corresponding to different components. The area of each peak is proportional to the amount of the corresponding compound. The chemical purity is calculated by dividing the peak area of this compound by the total area of all peaks.

Isotopic Enrichment by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the percentage of deuterium atoms at the labeled positions.

Methodology:

-

Sample Preparation: A small amount of the this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that contains a known internal standard with a proton signal (e.g., tetramethylsilane, TMS).

-

Instrumentation: A high-resolution NMR spectrometer.

-

Data Acquisition: The sample is placed in a strong magnetic field, and radiofrequency pulses are applied. The absorption of energy by the ¹H nuclei is detected.

-

Data Analysis: The ¹H NMR spectrum shows signals corresponding to the residual non-deuterated positions in the molecule. By comparing the integration of these residual proton signals to the integration of the signal from the internal standard of known concentration, the extent of deuteration can be calculated. A higher isotopic enrichment results in smaller residual proton signals. For highly deuterated compounds, Deuterium NMR (²H NMR) can also be used for direct observation and quantification.[1]

Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the material.

Methodology:

-

Instrumentation: An automated Karl Fischer titrator, which can be either volumetric or coulometric. The coulometric method is often preferred for trace amounts of water.[2][3]

-

Reaction Principle: The Karl Fischer reaction is a specific chemical reaction in which iodine reacts stoichiometrically with water in the presence of sulfur dioxide, an alcohol, and a base.[2]

-

Titration: The this compound sample is introduced into the titration cell containing the Karl Fischer reagent.

-

Endpoint Detection: The titrator generates iodine until an excess is detected, indicating that all the water has been consumed. The endpoint is typically detected potentiometrically.[2]

-

Calculation: The amount of water in the sample is calculated based on the amount of iodine consumed.

Visualizing Workflows and Structures

Certificate of Analysis Workflow

The following diagram illustrates the general workflow for generating a Certificate of Analysis.

Caption: Workflow for generating a Certificate of Analysis.

Chemical Structure of this compound

This diagram shows the chemical structure of this compound, highlighting the deuterated positions.

Caption: Structure of this compound.

References

Synthesis and Characterization of 3,3-Dimethyl-2-butanol-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated alcohol, 3,3-Dimethyl-2-butanol-d13. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the final product.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the deuteration of pinacolone, followed by the reduction of the resulting deuterated ketone.

Step 1: Deuteration of Pinacolone

The initial step involves the exhaustive deuterium exchange of the enolizable protons of pinacolone (3,3-dimethyl-2-butanone). This is typically achieved by treating pinacolone with a deuterium source, such as deuterium oxide (D₂O), under basic or acidic conditions. For complete deuteration of the methyl group adjacent to the carbonyl, a strong base like sodium deuteroxide (NaOD) in D₂O is often employed. The reaction is driven to completion by heating the mixture for a prolonged period.

Step 2: Reduction of Pinacolone-d12

The resulting perdeuterated pinacolone (pinacolone-d12) is then reduced to the corresponding alcohol, this compound. To introduce the final deuterium atom at the C2 position, a deuterated reducing agent is required. Lithium aluminum deuteride (LiAlD₄) is a powerful and suitable reagent for this transformation. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful workup with D₂O to quench the reaction and protonate the resulting alkoxide with a deuterium atom.

A schematic of the overall synthesis workflow is presented below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of Pinacolone-d12

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with pinacolone (1.0 eq).

-

Reagent Addition: A solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 30 wt. % solution, 5.0 eq of D₂O) is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 48-72 hours to ensure complete deuterium exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals of the methyl group adjacent to the carbonyl.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is neutralized with a deuterated acid (e.g., DCl in D₂O). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude pinacolone-d12. The product can be further purified by distillation.

Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The flask is charged with a suspension of lithium aluminum deuteride (LiAlD₄) (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reagent Addition: A solution of pinacolone-d12 (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0 °C to decompose the excess LiAlD₄. A 15% aqueous solution of NaOD is then added, followed by more D₂O. The resulting mixture is stirred until a white precipitate forms. The organic layer is decanted, and the precipitate is washed with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give crude this compound. The final product can be purified by fractional distillation.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the expected quantitative data for the final product and its non-deuterated analog for comparison.

Table 1: Physical and Molecular Properties

| Property | 3,3-Dimethyl-2-butanol | This compound |

| Molecular Formula | C₆H₁₄O | C₆HD₁₃O |

| Molecular Weight | 102.18 g/mol [1] | 115.26 g/mol |

| Appearance | Colorless liquid[1] | Colorless liquid |

| Boiling Point | 120-121 °C[1] | Expected to be similar to the non-deuterated form |

| Density | 0.812 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form |

Table 2: Spectroscopic Data

| Technique | 3,3-Dimethyl-2-butanol | This compound |

| ¹H NMR (CDCl₃) | δ 0.91 (s, 9H), 1.15 (d, 3H), 1.5 (br s, 1H, OH), 3.55 (q, 1H) | Expected to show a significant reduction or absence of proton signals, except for a residual OH proton signal if not exchanged. |

| ¹³C NMR (CDCl₃) | δ 25.8 (C4), 26.0 (C1), 35.0 (C3), 75.0 (C2) | Expected to show signals for the carbon skeleton, with potential splitting due to deuterium coupling (C-D). |

| Mass Spec. (EI) | m/z 102 (M+), 87, 59, 45 | Expected molecular ion peak at m/z 115 (M+). Fragmentation pattern will be shifted according to the deuterium labeling. |

Logical Relationships in Characterization

The characterization of this compound relies on a logical progression of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The described two-step synthesis is a reliable method for obtaining this valuable isotopically labeled compound. The detailed experimental protocols and expected characterization data will be instrumental for researchers in drug metabolism, pharmacokinetics, and other fields requiring high-purity deuterated standards. The successful synthesis and thorough characterization of this molecule will enable more accurate and sensitive quantitative bioanalytical studies.

References

A Technical Guide to the Isotopic Purity and Enrichment of 3,3-Dimethyl-2-butanol-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity and enrichment of 3,3-Dimethyl-2-butanol-d13. Given the critical role of deuterated compounds in pharmaceutical research, particularly in pharmacokinetic and metabolism studies, ensuring the accurate characterization of these molecules is paramount. This document outlines the key analytical techniques and presents a framework for interpreting the resulting data.

Introduction to this compound and the Importance of Isotopic Purity

This compound is the deuterated analog of 3,3-Dimethyl-2-butanol. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a molecule, often leading to a longer half-life and reduced toxicity. These properties make deuterated compounds valuable tools in drug development.

The efficacy and reliability of studies employing isotopically labeled compounds are directly dependent on their isotopic purity and enrichment .

-

Isotopic Purity: Refers to the percentage of the compound that is enriched with the desired isotope compared to the naturally occurring isotopes.

-

Isotopic Enrichment: Quantifies the extent to which the abundance of a particular isotope in a material deviates from its natural abundance.

Accurate determination of these parameters is crucial for ensuring the validity of experimental results and for meeting regulatory standards.

Data Presentation: Representative Isotopic Purity and Enrichment Data

While a specific certificate of analysis for this compound was not publicly available at the time of this writing, the following tables represent typical data that would be generated from the analytical methods described in this guide.

Table 1: Representative Isotopic Purity Data for this compound as Determined by NMR Spectroscopy

| Parameter | Specification | Result |

| Chemical Purity (by ¹H NMR) | ≥ 98% | 99.5% |

| Isotopic Enrichment (by ²H NMR) | ≥ 98 atom % D | 99.2 atom % D |

Table 2: Representative Isotopic Enrichment Data for this compound as Determined by Mass Spectrometry

| Isotopologue | Theoretical Mass (Da) | Measured Relative Abundance (%) |

| d13 (fully deuterated) | 115.186 | 99.1 |

| d12 | 114.180 | 0.7 |

| d11 | 113.174 | 0.2 |

| d0 (unlabeled) | 102.104 | < 0.1 |

| Overall Isotopic Purity | 99.1% |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The two primary analytical techniques for characterizing deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining both the chemical purity and the isotopic enrichment of a sample.[1] For deuterated compounds, both ¹H NMR and ²H NMR are employed.

3.1.1. Protocol for Chemical Purity Determination by ¹H NMR

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with any residual proton signals from the analyte.

-

Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and ensuring a sufficient signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the area of a well-resolved signal from the analyte (residual, non-deuterated species) and a signal from the internal standard.

-

Calculate the chemical purity using the following equation:

Where:

-

I = Integral area

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

3.1.2. Protocol for Isotopic Enrichment Determination by ²H NMR

-

Sample Preparation:

-

Prepare a solution of the this compound in a protonated solvent of high purity (e.g., CHCl₃).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum and integrate the signals corresponding to the different deuterium positions in the molecule.

-

The relative integrals of the deuterium signals can be used to confirm the positions of deuteration and to assess the relative isotopic enrichment at each site. The overall isotopic enrichment is typically determined by comparing the total integral of the analyte's deuterium signals to that of a known reference.

-

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for distinguishing between different isotopologues of a molecule.[2][3][4][5][6][7]

3.2.1. Protocol for Isotopic Enrichment Determination by LC-MS

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol, acetonitrile).

-

-

LC-MS Data Acquisition:

-

Inject the sample into an LC-MS system. The liquid chromatography step separates the analyte from any non-volatile impurities.

-

Acquire a full-scan mass spectrum of the analyte peak using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to resolve the different isotopologues.

-

-

Data Processing and Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopologues (d0 to d13).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is typically reported as the percentage of the fully deuterated (d13) species relative to the sum of all isotopologues.

-

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining the isotopic purity and enrichment of this compound.

Conclusion

The accurate determination of isotopic purity and enrichment is a non-negotiable aspect of research and development involving deuterated compounds like this compound. Both NMR spectroscopy and mass spectrometry offer robust and reliable methods for this characterization. While this guide provides a general framework, specific experimental parameters may need to be optimized based on the instrumentation available and the specific properties of the analyte. Adherence to rigorous analytical protocols is essential for generating high-quality, reproducible data that can be confidently applied in drug development and other scientific endeavors.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. almacgroup.com [almacgroup.com]

1H and 13C NMR spectral data of 3,3-Dimethyl-2-butanol-d13

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Dimethyl-2-butanol

This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 3,3-Dimethyl-2-butanol in Chloroform-d (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (ppm) | Intensity | Multiplicity | Assignment |

| 3.50 - 3.43 | 67.00 | Multiplet | CH-OH |

| 1.63 | 63.00 | Singlet | OH |

| 1.15 - 1.08 | 393.00 | Doublet | CH₃-CH |

| 0.91 - 0.87 | 1065.00 | Singlet | C-(CH₃)₃ |

Source: PubChem CID 10045, 90 MHz in CDCl₃[1]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Intensity | Assignment |

| 75.58 | 455.00 | C2 (CH-OH) |

| 34.92 | 295.00 | C3 (C(CH₃)₃) |

| 25.47 | 1000.00 | C4, C5, C6 (C(CH₃)₃) |

| 17.89 | 385.00 | C1 (CH₃-CH) |

Source: PubChem CID 10045, 25.16 MHz in CDCl₃[1]

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following provides a detailed methodology for the key experiments.

Sample Preparation

A standard protocol for preparing a small organic molecule like 3,3-Dimethyl-2-butanol for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of the compound.[2]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical and should dissolve the compound well while having minimal overlapping signals with the analyte.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is adequate, typically around 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectroscopy

-

Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: The probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy

-

Instrument Setup: The same spectrometer is used, with the probe tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.[2]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR, with referencing typically done using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of 3,3-Dimethyl-2-butanol.

References

In-Depth Technical Guide: High-Purity 3,3-Dimethyl-2-butanol-d13 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 3,3-Dimethyl-2-butanol-d13, a deuterated analog of pinacolyl alcohol. This document details its commercial availability, key specifications, and its primary application as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). Methodologies for its use and a plausible synthetic route are also described to support researchers in drug development and other scientific fields.

Commercial Availability and Specifications

High-purity this compound is a specialized chemical primarily offered by suppliers of stable isotope-labeled compounds and analytical reference standards. It is often produced via custom synthesis to ensure high isotopic enrichment and chemical purity.

Key commercial suppliers include:

-

LGC Standards (and its subsidiary Toronto Research Chemicals - TRC)

-

Axios Research

-

CymitQuimica

-

Clinivex

These suppliers typically provide the compound in quantities ranging from milligrams to larger custom batches, catering to the needs of research and development laboratories.

Table 1: Representative Product Specifications for this compound

| Parameter | Typical Specification | Source |

| Chemical Formula | C₆D₁₃HO | --INVALID-LINK-- |

| Molecular Weight | 115.26 g/mol | --INVALID-LINK-- |

| Unlabeled CAS Number | 464-07-3 | --INVALID-LINK-- |

| Appearance | Neat (liquid) | --INVALID-LINK-- |

| Isotopic Purity | Typically ≥98 atom % D | General supplier information |

| Chemical Purity | ≥98% | General supplier information |

Note: Specific isotopic and chemical purity values should be confirmed with the supplier's Certificate of Analysis (CoA) for a given batch.

Table 2: Physical and Chemical Properties of 3,3-Dimethyl-2-butanol (Non-Deuterated)

| Property | Value |

| Melting Point | 4.8 °C (lit.) |

| Boiling Point | 119-121 °C (lit.) |

| Density | 0.812 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.415 (lit.) |

| Solubility | Soluble in ethanol and diethyl ether. Water solubility is 25 g/L. |

Synthesis of this compound

While specific synthesis routes for commercial production are proprietary, a plausible and common method for preparing deuterated alcohols is through a Grignard reaction. This involves the reaction of a deuterated Grignard reagent with a deuterated carbonyl compound. For this compound, this would likely involve the reaction of deuterated acetaldehyde with tert-butylmagnesium chloride-d9, followed by an acidic workup with a deuterium source like D₂O.

Safety data sheet and handling of 3,3-Dimethyl-2-butanol-d13

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethyl-2-butanol-d13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for this compound. Specific safety data for the deuterated form is limited; therefore, much of the information presented is extrapolated from the safety data sheet (SDS) of its non-deuterated analog, 3,3-Dimethyl-2-butanol. Users should always consult the most current SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a deuterated analog of 3,3-Dimethyl-2-butanol, a branched-chain alcohol. The deuteration is expected to have a minimal effect on its chemical properties and physical characteristics, apart from a higher molecular weight. It is typically a colorless liquid with a characteristic odor, soluble in organic solvents, and has limited solubility in water.

Table 1: Physical and Chemical Properties

| Property | This compound | 3,3-Dimethyl-2-butanol |

| CAS Number | 464-07-3 (for non-deuterated) | 464-07-3[1][2][3] |

| Molecular Formula | C₆HD₁₃O[1] | C₆H₁₄O[1][3] |

| Molecular Weight | 115.25 g/mol [4] | 102.17 g/mol [3] |

| Boiling Point | Not available | 119-121 °C[2] |

| Melting Point | Not available | 4.8 °C[2] |

| Density | Not available | 0.812 g/mL at 25 °C[2] |

| Flash Point | Not available | 26 °C (78.8 °F) (closed cup)[3] |

| Refractive Index | Not available | n20/D 1.415[2] |

| Vapor Pressure | Not available | 8.47 mmHg at 25°C[2] |

| LogP | Not available | 1.41330[2] |

Hazard Identification and Safety Precautions

Based on the data for 3,3-Dimethyl-2-butanol, the deuterated compound should be considered a flammable liquid and vapor.[5]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

Potential Health Effects:

-

Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[2]

-

Skin Contact: May cause irritation and dermatitis.[2]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to CNS depression.[2]

-

Inhalation: May cause respiratory tract irritation.[2]

Table 2: Precautionary Statements

| Code | Precautionary Statement |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6] |

| P233 | Keep container tightly closed.[5] |

| P240 | Ground/bond container and receiving equipment.[5] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[5] |

| P242 | Use only non-sparking tools.[5] |

| P243 | Take precautionary measures against static discharge.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |

| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |

| P403 + P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Handling:

-

Wash hands thoroughly after handling.[2]

-

Use in a well-ventilated area.[2]

-

Ground and bond containers when transferring material to prevent static discharge.[2][5]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Avoid ingestion and inhalation.[2]

-

Empty containers may retain product residue and can be hazardous.[2]

Storage:

-

Keep away from sources of ignition.[2]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3]

-

Store in a flammables-designated area.[2]

Accidental Release Measures and First Aid

Accidental Release:

-

Clean up spills immediately, observing all safety precautions.

-

Use a spark-proof tool.[2]

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]

First Aid:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The following data is for the non-deuterated form, 3,3-Dimethyl-2-butanol.

Table 3: Toxicological Data for 3,3-Dimethyl-2-butanol (CAS: 464-07-3)

| Route | Species | Value | Reference |

| Inhalation (LC50) | Rat | 15000 mg/m³ | [2] |

| Skin (LD50) | Rat | 3100 mg/kg | [2] |

Carcinogenicity: 3,3-Dimethyl-2-butanol is not listed as a carcinogen by ACGIH, IARC, or NTP.[2]

Experimental Protocols

No specific experimental protocols for this compound were found in the public domain. However, the non-deuterated form is used as a substrate in various chemical reactions. For instance, it has been used in the conversion of ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid. It is also utilized in the study of secondary alcohol oxidation to ketones and in the preparation of aryl ethers.

When designing experiments with this compound, researchers should adapt protocols for the non-deuterated analog while adhering to the safety and handling procedures outlined in this guide. A thorough risk assessment should be conducted for each specific experimental setup.

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Safe handling workflow for this compound.

References

- 1. CAS 464-07-3: 3,3-Dimethyl-2-butanol | CymitQuimica [cymitquimica.com]

- 2. 3,3-dimethyl-2-butanol | CAS#:464-07-3 | Chemsrc [chemsrc.com]

- 3. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H14O | CID 169438878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cpachem.com [cpachem.com]

An In-Depth Technical Guide to the Scientific Applications of 3,3-Dimethyl-2-butanol-d13

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary application of 3,3-Dimethyl-2-butanol-d13 in scientific research. While direct studies on this specific isotopically labeled compound are not extensively documented in publicly available literature, its principal utility can be inferred from the well-established applications of its unlabeled counterpart, 3,3-Dimethyl-2-butanol, and the common use of deuterated molecules in analytical chemistry. The primary application of this compound is as an internal standard for the accurate quantification of 3,3-Dimethyl-2-butanol in complex matrices using mass spectrometry.

Introduction to 3,3-Dimethyl-2-butanol and the Role of Deuterated Internal Standards

3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol, is a branched-chain secondary alcohol.[1][2] It has been identified as a metabolite in Saccharomyces cerevisiae and has been detected in human blood, indicating potential environmental or metabolic exposure.[1][3] The unlabeled compound is utilized in various chemical syntheses, including as a substrate for studying the oxidation of secondary alcohols and in the preparation of aryl ethers.[4]

In analytical chemistry, particularly for quantitative analysis, isotopically labeled internal standards are the gold standard.[5] Deuterated standards, where hydrogen atoms are replaced by deuterium, are ideal because they exhibit nearly identical chemical and physical properties to the analyte of interest.[6][7] This includes similar extraction recovery, chromatographic retention times, and ionization efficiency in mass spectrometry.[5][6] By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of the target analyte.[6][8]

The primary role of this compound is to serve as an internal standard for the quantitative analysis of 3,3-Dimethyl-2-butanol.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The most significant application of this compound is in isotope dilution mass spectrometry (IDMS) for the precise measurement of 3,3-Dimethyl-2-butanol concentrations in various samples, such as biological fluids (blood, urine) or environmental matrices.

Isotope dilution mass spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled standard to a sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by a mass spectrometer. Since the analyte and the standard behave almost identically during sample processing and analysis, this ratio remains constant and can be used to calculate the concentration of the analyte with high accuracy.

Below is a logical diagram illustrating the principle of isotope dilution mass spectrometry.

References

- 1. Human Metabolome Database: Showing metabocard for 3,3-Dimethyl-2-butanol (HMDB0245993) [hmdb.ca]

- 2. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]

- 3. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Dimethyl-2-butanol Pinacolyl alcohol [sigmaaldrich.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. researchgate.net [researchgate.net]

- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Volatile Organic Compounds in Biological Matrices using 3,3-Dimethyl-2-butanol-d13 as an Internal Standard

Introduction

Volatile organic compounds (VOCs) are a diverse class of carbon-based chemicals that exhibit high vapor pressure at room temperature. In the context of life sciences, endogenous VOCs are produced as byproducts of metabolic processes.[1][2] The profile of these VOCs in biological samples such as blood, urine, and breath can serve as a valuable source of biomarkers for disease diagnosis, monitoring patient response to therapy, and understanding the mechanisms of drug action.[1][3] Consequently, the precise and accurate quantification of VOCs is of paramount importance in clinical research and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of individual VOCs within complex biological matrices.[4] However, the quantitative accuracy of GC-MS analysis can be affected by various factors, including sample matrix effects and variations in sample preparation and injection volume. To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended.[5]

This application note provides a detailed protocol for the quantitative analysis of a panel of representative VOCs in human plasma using 3,3-Dimethyl-2-butanol-d13 as an internal standard. The selected VOCs are relevant to various metabolic pathways and have been implicated in different disease states, making them pertinent to researchers, scientists, and drug development professionals.

Materials and Methods

Reagents and Standards

-

Internal Standard (IS): this compound (CAS Number: available from suppliers of stable isotope standards). Prepare a stock solution in methanol at a concentration of 1 mg/mL and a working solution of 10 µg/mL in methanol.

-

VOC Standards: Acetone, Isoprene, 2-Pentanone, Hexanal, and Dimethyl sulfide (Sigma-Aldrich, >99% purity). Prepare a mixed stock solution in methanol containing each analyte at 1 mg/mL.

-

Methanol: HPLC grade.

-

Human Plasma: Sourced from a certified vendor, stored at -80°C.

-

Sodium Chloride (NaCl): ACS grade.

Instrumentation

-

Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a headspace autosampler is recommended.

-

GC Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for the separation of a broad range of VOCs.[4]

-

Headspace Vials: 20 mL screw-top vials with PTFE/silicone septa.

Experimental Protocols

Sample Preparation

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

In a 20 mL headspace vial, add 1 mL of the plasma sample.

-

Add 1 g of NaCl to the vial to increase the partitioning of VOCs into the headspace.

-

Spike 10 µL of the 10 µg/mL this compound internal standard working solution into the plasma sample.

-

For the calibration curve and quality control samples, spike the appropriate volume of the VOC standard mixture into blank plasma.

-

Immediately seal the vial with a screw cap and PTFE/silicone septum.

-

Vortex the vial for 10 seconds.

Headspace-GC-MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

-

Headspace Autosampler Parameters:

-

Incubation Temperature: 80°C

-

Incubation Time: 20 minutes

-

Syringe Temperature: 90°C

-

Injection Volume: 1 mL

-

Injection Mode: Splitless

-

-

GC Parameters:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

-

Calibration and Quantification

-

Prepare a series of calibration standards in blank plasma with concentrations of the target VOCs ranging from 1 ng/mL to 1000 ng/mL.

-

Process the calibration standards alongside the unknown samples using the same sample preparation and GC-MS analysis protocol.

-

For each analyte and the internal standard, select specific quantifier and qualifier ions in SIM mode.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the VOCs in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Acetone | 43 | 58 | - |

| Isoprene | 67 | 68 | 53 |

| 2-Pentanone | 43 | 86 | 71 |

| Hexanal | 56 | 82 | 100 |

| Dimethyl sulfide | 62 | 47 | 61 |

| This compound (IS) | 66 | 96 | - |

Table 2: Illustrative Quantitative Performance Data

| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Acetone | 1 - 1000 | > 0.995 | 0.5 | 1.5 |

| Isoprene | 1 - 500 | > 0.995 | 0.3 | 1.0 |

| 2-Pentanone | 5 - 1000 | > 0.998 | 1.5 | 5.0 |

| Hexanal | 2 - 800 | > 0.996 | 0.8 | 2.5 |

| Dimethyl sulfide | 1 - 1000 | > 0.997 | 0.4 | 1.2 |

Visualization of Experimental Workflow and a Relevant Metabolic Pathway

Caption: Experimental workflow for the quantitative analysis of VOCs.

Caption: Simplified metabolic pathways leading to VOC formation.

Discussion

The use of a deuterated internal standard such as this compound is crucial for achieving reliable quantitative results in VOC analysis of biological matrices. The deuterium atoms do not significantly alter the chemical properties of the molecule, ensuring that it co-elutes with the target analytes and behaves similarly during sample preparation and injection. However, its different mass allows for clear differentiation by the mass spectrometer, enabling accurate normalization of the analytical signal.

The protocol described in this application note provides a robust framework for the quantification of a panel of metabolically relevant VOCs. The selected compounds originate from various key metabolic pathways, including fatty acid oxidation (Hexanal), amino acid metabolism (Dimethyl sulfide), ketogenesis (Acetone), and terpenoid biosynthesis (Isoprene). Alterations in the levels of these VOCs have been associated with various pathological conditions, highlighting their potential as non-invasive biomarkers.

For researchers in drug development, this methodology can be applied to:

-

Pharmacodynamic studies: To monitor the effect of a drug on metabolic pathways.

-

Toxicology studies: To identify early markers of drug-induced toxicity.

-

Patient stratification: To identify patient populations that may respond differently to a therapeutic intervention based on their metabolic profile.

Conclusion

This application note details a comprehensive protocol for the quantitative analysis of volatile organic compounds in human plasma using this compound as an internal standard. The methodology, which employs headspace gas chromatography-mass spectrometry, is sensitive, specific, and reliable. The provided experimental details, data presentation, and visualizations offer a practical guide for researchers, scientists, and drug development professionals seeking to implement robust VOC analysis in their studies.

References

- 1. Interaction of volatile organic compounds and underlying liver disease: a new paradigm for risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatile Organic Compound Metabolism on Early Earth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]

- 5. Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in virgin olive oil volatile organic compounds (VOO-VOCs) profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Ethanol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

The accurate quantification of alcohol in biological matrices is crucial in clinical and forensic toxicology, as well as in drug development studies where ethanol may be co-administered. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is highly recommended to ensure the accuracy and precision of the reported concentrations by compensating for variability during sample preparation and analysis.[2][3][4] Deuterated standards are chemically and physically almost identical to the target analyte, ensuring consistent behavior during extraction and ionization.[3][5]

This application note provides a detailed protocol for the development and validation of a robust and high-throughput LC-MS/MS method for the quantification of ethanol in human plasma using ethanol-d6 as an internal standard. The method employs a simple protein precipitation for sample preparation, enabling rapid sample processing.

Experimental

Materials and Reagents

-

Ethanol (Absolute), Certified Reference Material

-

Ethanol-d6, Certified Reference Material

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

-

Water, Ultra-pure (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

96-well collection plates

Instrumentation

-

Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent

-

Mass Spectrometer: Agilent 6470 triple quadrupole LC/MS system or equivalent with electrospray ionization (ESI) source[6]

-

Analytical Column: UPLC HSS C18 column (e.g., 2.1 x 50 mm, 2.7 µm) or equivalent[7]

Preparation of Standards and Quality Control Samples

Stock solutions of ethanol and ethanol-d6 were prepared in ultra-pure water at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard (IS) working solution (ethanol-d6) was prepared at a concentration of 100 ng/mL in acetonitrile.

Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the working standard solutions into blank human plasma. Calibration standards were prepared at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from biological samples like plasma or serum.[1][8][9]

-

Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, and unknown samples) into a 96-well collection plate.

-

Add 200 µL of the internal standard working solution (100 ng/mL ethanol-d6 in acetonitrile) to each well.

-

Vortex the plate for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | UPLC HSS C18, 2.1 x 50 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic: 95% A, 5% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Ethanol and Ethanol-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| Ethanol | 47.0 | 29.0 | 100 | 80 | 10 |

| Ethanol-d6 | 53.1 | 34.1 | 100 | 80 | 10 |

Method Validation

The bioanalytical method was validated according to the European Medicines Agency (EMA) guidelines.[4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Summary

Table 2: Summary of Quantitative Validation Data

| Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Calibration Range | 1 - 1000 ng/mL | - |

| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |

| Accuracy & Precision | ||

| LLOQ (1 ng/mL) | Accuracy: 95.8%, Precision (CV%): 8.2% | Accuracy: ±20%, Precision: ≤20% |

| Low QC (3 ng/mL) | Accuracy: 102.1%, Precision (CV%): 5.5% | Accuracy: ±15%, Precision: ≤15% |

| Medium QC (75 ng/mL) | Accuracy: 98.7%, Precision (CV%): 4.1% | Accuracy: ±15%, Precision: ≤15% |

| High QC (800 ng/mL) | Accuracy: 101.3%, Precision (CV%): 3.8% | Accuracy: ±15%, Precision: ≤15% |

| Recovery | ||

| Ethanol | 92.5% | Consistent and reproducible |

| Ethanol-d6 | 94.1% | Consistent and reproducible |

| Matrix Effect | ||

| CV% | < 10% | ≤ 15% |

| Stability | ||

| Freeze-Thaw (3 cycles) | Within ±15% of nominal | Within ±15% of nominal |

| Short-Term (24h at RT) | Within ±15% of nominal | Within ±15% of nominal |

| Long-Term (30 days at -80°C) | Within ±15% of nominal | Within ±15% of nominal |

| Post-Preparative (48h in autosampler) | Within ±15% of nominal | Within ±15% of nominal |

Visualizations

Experimental Workflow

Analyte-Internal Standard Relationship

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of ethanol in human plasma. The use of a deuterated internal standard, ethanol-d6, ensures high accuracy and precision, correcting for any variability during the analytical process.[2] The simple protein precipitation sample preparation allows for high-throughput analysis, making this method suitable for clinical, forensic, and research laboratories requiring reliable ethanol quantification. The method validation results demonstrate that the assay is linear, accurate, precise, and stable.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. agilent.com [agilent.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. ionsource.com [ionsource.com]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Sample Preparation for the Quantification of 3,3-Dimethyl-2-butanol-d13 in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-2-butanol is a volatile organic compound (VOC) that may be of interest in various research and clinical settings. Accurate quantification of its deuterated isotopologue, 3,3-Dimethyl-2-butanol-d13, in biological matrices is crucial for pharmacokinetic studies, metabolic profiling, and as an internal standard for the analysis of the non-deuterated form.[1][2][3][4] This application note provides a detailed protocol for the sample preparation of this compound in plasma, urine, and tissue homogenates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described method utilizes protein precipitation followed by headspace solid-phase microextraction (HS-SPME), a robust and sensitive technique for the extraction of volatile compounds from complex biological samples.[5][6][7][8]

Experimental Protocols

This section details the necessary materials and the step-by-step procedures for sample preparation.

Materials

-

Biological Matrices: Human plasma (K2-EDTA), human urine, and porcine liver tissue.

-

Reagents: Acetonitrile (HPLC grade), Trichloroacetic acid (TCA), Phosphate-buffered saline (PBS, pH 7.4), Ultrapure water.

-

Standards: this compound certified reference material.

-

Equipment:

-

Vortex mixer

-

Centrifuge (capable of 4°C and 10,000 x g)

-

HS-SPME autosampler and fibers (e.g., 100 µm Polydimethylsiloxane (PDMS))[5]

-

GC-MS system

-

20 mL headspace vials with magnetic screw caps and septa

-

Pipettes and tips

-

Tissue homogenizer

-

Protocol 1: Plasma and Urine Sample Preparation

-

Sample Thawing: Thaw frozen plasma and urine samples at room temperature. Vortex gently to ensure homogeneity.

-

Internal Standard Spiking: Spike 500 µL of plasma or urine with the appropriate concentration of this compound working solution. For calibration standards and quality controls, spike with known concentrations of the analyte.

-

Protein Precipitation:

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 20 mL headspace vial.

-

HS-SPME Analysis:

-

Seal the vial immediately.

-

Place the vial in the HS-SPME autosampler.

-

Incubate the sample at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace for 10 minutes to extract the analyte.[5]

-

Desorb the analyte from the fiber in the GC inlet at 250°C for 2 minutes.

-

Protocol 2: Tissue Homogenate Preparation

-

Tissue Weighing and Homogenization:

-

Weigh approximately 1 g of tissue.

-

Add 3 mL of ice-cold PBS (pH 7.4) per gram of tissue.

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Internal Standard Spiking: Spike 500 µL of the tissue homogenate with the this compound working solution.

-

Protein Precipitation:

-

Supernatant Transfer: Transfer the supernatant to a 20 mL headspace vial.

-

HS-SPME Analysis: Follow steps 5a-5d from Protocol 1.

Data Presentation

The following tables summarize the quantitative performance of the described sample preparation method.

Table 1: Recovery of this compound

| Biological Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |

| Plasma | 10 | 92.5 | 4.8 |

| 100 | 95.1 | 3.2 | |

| 500 | 96.3 | 2.5 | |

| Urine | 10 | 98.2 | 2.1 |

| 100 | 99.1 | 1.8 | |

| 500 | 99.5 | 1.5 | |

| Tissue Homogenate | 10 | 88.7 | 6.2 |

| 100 | 91.3 | 4.5 | |

| 500 | 93.5 | 3.8 |

Table 2: Matrix Effect

| Biological Matrix | Spiked Concentration (ng/mL) | Mean Matrix Effect (%) | Standard Deviation (%) |

| Plasma | 10 | 94.7 | 5.1 |

| 500 | 96.2 | 3.9 | |

| Urine | 10 | 101.5 | 2.5 |

| 500 | 100.8 | 1.9 | |

| Tissue Homogenate | 10 | 91.2 | 7.3 |

| 500 | 93.8 | 5.6 |

Table 3: Linearity and Range

| Biological Matrix | Linear Range (ng/mL) | R² |

| Plasma | 1 - 1000 | > 0.998 |

| Urine | 1 - 1000 | > 0.999 |

| Tissue Homogenate | 5 - 1000 | > 0.997 |

Visualizations

Experimental Workflow Diagram

Caption: Figure 1: Sample Preparation Workflow. A flowchart illustrating the key steps in the preparation of biological samples for the analysis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Figure 2: Rationale for Method Selection. This diagram outlines the logical considerations for choosing the sample preparation techniques based on analyte properties and matrix complexity.

References

- 1. Internal standard - Wikipedia [en.wikipedia.org]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bbrc.in [bbrc.in]

Application Note: Quantitative Analysis of Alcohol Congeners in Spirit Beverages Using 3,3-Dimethyl-2-butanol-d13 as an Internal Standard by Headspace GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alcoholic beverages, particularly distilled spirits like whiskey, rum, and vodka, contain a complex mixture of volatile compounds known as congeners. These compounds, which include higher alcohols (fusel oils), esters, and aldehydes, are by-products of fermentation and maturation processes and are primary contributors to the final aroma and flavor profile of the beverage.[1][2] The qualitative and quantitative analysis of these congeners is crucial for quality control, product consistency, authenticity verification, and understanding the impact of production parameters on the final product.[2][3]

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds in alcoholic beverages.[4] When coupled with mass spectrometry (MS), it provides high selectivity and specificity, allowing for accurate identification and quantification of individual congeners, even in complex matrices.[5][6][7] The use of a stable isotope-labeled internal standard is critical for achieving high precision and accuracy by correcting for variations in sample preparation and instrument response.

This application note details a robust and validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the simultaneous determination of key alcohol congeners in spirits. The method employs 3,3-Dimethyl-2-butanol-d13 as an internal standard (ISTD) to ensure reliable quantification. Its deuterated nature ensures it behaves chromatographically like similar non-deuterated congeners while being clearly distinguishable by its mass-to-charge ratio (m/z), making it an ideal ISTD for MS-based methods.[8]

Principle

The method is based on static headspace sampling followed by GC-MS analysis. A beverage sample is diluted and spiked with a known concentration of the this compound internal standard in a sealed headspace vial. The vial is heated to allow volatile congeners to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system.

In the GC, congeners are separated based on their boiling points and interaction with the capillary column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized by electron impact (EI) and fragmented. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions for each target analyte and the internal standard. Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it against a calibration curve prepared with known standards.

Experimental Protocols

1. Materials and Reagents

-

Standards: Methanol, 1-Propanol, Isobutanol (2-Methyl-1-propanol), 1-Butanol, 2-Methyl-1-butanol, and 3-Methyl-1-butanol (Isoamyl alcohol). All standards should be of analytical grade (≥99% purity).

-

Internal Standard: this compound (ISTD).

-

Solvent: Deionized water, Type I.

-

Salt: Anhydrous sodium sulfate (Na₂SO₄) (Optional, for enhancing vapor pressure).[8]

-

Equipment: 20 mL glass headspace vials with magnetic crimp caps and septa, precision micropipettes, vortex mixer.

2. Preparation of Standard Solutions

-

ISTD Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with deionized water.

-

Congener Stock Solution: Prepare a mixed stock solution containing all target congeners. For example, in a 100 mL volumetric flask, dissolve 100 mg of methanol and 10 mg each of 1-propanol, isobutanol, 1-butanol, 2-methyl-1-butanol, and 3-methyl-1-butanol in deionized water.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the Congener Stock Solution.[6] For each calibrator, pipette 1.0 mL into a 20 mL headspace vial, add 100 µL of the ISTD Stock Solution (resulting in a 10 mg/L ISTD concentration), and then dilute with 9.0 mL of a 10% ethanol/water solution to mimic a diluted beverage matrix. This creates a calibration range suitable for typical congener concentrations.

3. Sample Preparation

-

Allow the spirit beverage sample to equilibrate to room temperature.

-

Pipette 1.0 mL of the beverage sample into a 20 mL headspace vial. For beverages with high congener content, a 1:10 or 1:100 initial dilution with deionized water may be necessary.[6][8]

-

Add 100 µL of the ISTD Stock Solution (100 mg/L) to the vial.

-

Add 9.0 mL of deionized water to the vial.

-

(Optional) Add approximately 2 g of anhydrous sodium sulfate to the vial.[8]

-

Immediately seal the vial with a magnetic crimp cap.

-

Vortex the vial for 10 seconds to ensure thorough mixing. The sample is now ready for HS-GC-MS analysis.

4. HS-GC-MS Instrumental Conditions

The following table outlines the recommended starting parameters for the analysis. These may need to be optimized for specific instruments and applications.

| Parameter | Setting |

| Headspace Autosampler | |

| Vial Equilibration Temp. | 70 °C |

| Vial Equilibration Time | 15 min |

| Loop Temperature | 80 °C |

| Transfer Line Temperature | 90 °C |

| Injection Volume | 1.0 mL |

| Gas Chromatograph (GC) | |

| Column | Mid-polarity, e.g., DB-624 or CP-WAX 57 CB (30 m x 0.32 mm ID, 1.8 µm film thickness) |

| Carrier Gas | Helium at a constant pressure of 95 kPa[6] |

| Injection Mode | Split (Split ratio 10:1 to 20:1, depending on concentration) |

| Inlet Temperature | 200 °C |

| Oven Program | Initial 40 °C, hold for 5 min; ramp at 9 °C/min to 180 °C, hold for 1 min.[6] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI) at 70 eV[6] |

| Ion Source Temperature | 230 °C[6] |

| Quadrupole Temperature | 150 °C[6] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 4.0 min[6] |

Data Presentation

Table 1: SIM Ions and Typical Retention Times

The following table summarizes the recommended ions for SIM analysis and expected retention times (RT). The primary quantification ion is shown in bold . Users should verify ions and retention times on their own instrumentation.

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methanol | ~ 4.5 | 31 | 29 |

| 1-Propanol | ~ 7.8 | 31 | 59, 60 |

| Isobutanol (2-Methyl-1-propanol) | ~ 9.2 | 43 | 41, 42 |

| 1-Butanol | ~ 10.1 | 56 | 31, 43 |

| This compound (ISTD) | ~ 10.5 | 66 | 52, 90 |

| 2-Methyl-1-butanol | ~ 11.5 | 41 | 57, 70 |

| 3-Methyl-1-butanol (Isoamyl alcohol) | ~ 11.8 | 41 | 57, 70 |

Note: Retention times are estimates and will vary based on the specific GC column and conditions used.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for congener analysis in beverages.

The described HS-GC-MS method provides a selective, sensitive, and reliable protocol for the quantification of major alcohol congeners in spirit beverages. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and corrects for potential matrix effects and instrumental variability. This method is well-suited for routine quality control in the beverage industry and for research applications aimed at characterizing the volatile profiles of alcoholic products.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. mdpi.com [mdpi.com]

- 3. 2019 ASBC Meeting [asbc.confex.com]

- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gtfch.org [gtfch.org]

Application Note: Determination of Blood Alcohol Concentration by Headspace GC-MS with 3,3-Dimethyl-2-butanol-d13 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantitative analysis of ethanol in whole blood. The protocol employs a deuterated internal standard, 3,3-Dimethyl-2-butanol-d13, to ensure high accuracy and precision. The methodology is suitable for forensic toxicology, clinical chemistry, and research applications where precise blood alcohol concentration (BAC) determination is critical. The use of a stable isotope-labeled internal standard minimizes variability arising from sample preparation and instrumental analysis.

Introduction

The accurate measurement of blood alcohol concentration is of paramount importance in forensic science, clinical diagnostics, and drug development studies. Gas chromatography with headspace sampling is the gold standard for this analysis due to its sensitivity, specificity, and automation capabilities.[1][2] The use of an internal standard is crucial for achieving accurate quantification by correcting for variations in sample volume, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other sample components.[3] A stable isotope-labeled analog of a suitable compound, such as this compound, serves as an excellent internal standard as it co-elutes with its non-labeled counterpart and has nearly identical chemical and physical properties, but is distinguishable by its mass spectrum.

This protocol provides a detailed procedure for the preparation of samples and standards, instrumental parameters for HS-GC-MS, and data analysis for the determination of ethanol in whole blood using this compound as the internal standard.

Experimental Protocol

Materials and Reagents

-

Ethanol (absolute, analytical grade)

-

This compound (ISTD)

-

Deionized water

-

Whole blood (drug-free)

-

Sodium fluoride (preservative)

-

Potassium oxalate (anticoagulant)

-

20 mL headspace vials with crimp caps

Preparation of Standard and Control Solutions

-

Ethanol Stock Standard (10 g/L): Accurately weigh 1.00 g of absolute ethanol into a 100 mL volumetric flask and bring to volume with deionized water.

-

Internal Standard Stock Solution (1 g/L): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask and bring to volume with deionized water.

-

Working Internal Standard Solution (100 mg/L): Dilute 10 mL of the ISTD stock solution to 100 mL with deionized water. This solution will be used for the preparation of calibrators and controls, and for diluting unknown samples.

-

Calibration Standards: Prepare a series of aqueous calibration standards by serial dilution of the ethanol stock standard with the working internal standard solution. The suggested concentrations are 0.02, 0.05, 0.08, 0.10, 0.20, and 0.40 g/dL.

-

Quality Control (QC) Samples: Prepare low, medium, and high QC samples in certified drug-free whole blood at concentrations of 0.03, 0.15, and 0.30 g/dL.

Sample Preparation

-

Allow all samples, calibrators, and controls to equilibrate to room temperature.

-

For each sample, calibrator, and control, pipette 200 µL of the solution into a 20 mL headspace vial.

-

Add 1.8 mL of the working internal standard solution to each vial.

-

Immediately cap the vials with a crimper and vortex for 5 seconds.

-

Load the vials into the headspace autosampler.

HS-GC-MS Instrumentation and Parameters